molecular formula C28H31N3OS2 B11997982 (5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11997982
M. Wt: 489.7 g/mol
InChI Key: CISOZEMVLDZXPI-ULJHMMPZSA-N
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Description

(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a pyrazole ring, and various substituents. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate hydrazines and diketones.

    Synthesis of the thiazolidinone core: Using thiourea and α-haloketones.

    Coupling reactions: To attach the hexyl and mesityl groups.

Industrial Production Methods

Industrial production would likely involve optimizing the above synthetic routes for large-scale reactions, ensuring high yield and purity. This might include:

    Catalysts: To speed up reactions.

    Solvents: To dissolve reactants and control reaction conditions.

    Purification techniques: Such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the thioxo group.

    Reduction: Reduction reactions could target the pyrazole ring or the thiazolidinone core.

    Substitution: Various substituents on the compound can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions but might include:

    Oxidized derivatives: With altered functional groups.

    Reduced derivatives: With simplified ring structures.

    Substituted derivatives: With different substituents replacing the original ones.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Material science: In the development of new materials with specific properties.

Biology

    Antimicrobial agents: Due to potential activity against bacteria and fungi.

    Anti-inflammatory agents: For reducing inflammation in biological systems.

Medicine

    Anticancer agents: Investigated for potential to inhibit cancer cell growth.

    Drug development: As a lead compound for new pharmaceuticals.

Industry

    Agriculture: As a potential pesticide or herbicide.

    Cosmetics: In formulations for skincare products.

Mechanism of Action

The mechanism of action would depend on the specific application but might involve:

    Molecular targets: Such as enzymes or receptors in biological systems.

    Pathways: Including inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.

    (5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-2-one: Similar structure but with a different position of the thioxo group.

Uniqueness

    Thioxo group: Provides unique reactivity and potential biological activity.

    Substituents: The specific arrangement of hexyl, mesityl, and phenyl groups contributes to its unique properties.

Properties

Molecular Formula

C28H31N3OS2

Molecular Weight

489.7 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3OS2/c1-5-6-7-11-14-30-27(32)24(34-28(30)33)17-22-18-31(23-12-9-8-10-13-23)29-26(22)25-20(3)15-19(2)16-21(25)4/h8-10,12-13,15-18H,5-7,11,14H2,1-4H3/b24-17-

InChI Key

CISOZEMVLDZXPI-ULJHMMPZSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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